![molecular formula C15H23N3O4 B4837864 N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4837864.png)

N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea

Vue d'ensemble

Description

Synthesis Analysis

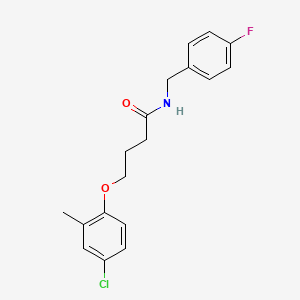

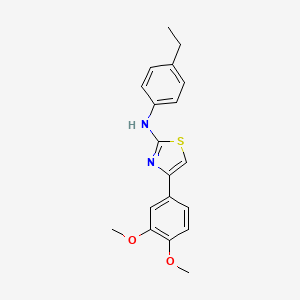

The synthesis of similar urea derivatives involves various chemical reactions, including nucleophilic addition, cyclocondensation, and direct metalation processes. For example, derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas were synthesized through reactions of acylazides with specific thiadiazole, indicating a method that could potentially apply to the synthesis of N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds reveals significant insights. For instance, in the structure of N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea, the dimethoxyphenyl unit is almost planar, with a short intramolecular N—H⋯O hydrogen bond stabilizing the molecular structure. This insight suggests a similar planarity and potential intramolecular hydrogen bonding in our target compound (Hyeong Choi, B. Han, Yong Suk Shim, S. Kang, & C. Sung, 2010).

Chemical Reactions and Properties

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement offers a pathway for synthesizing ureas from carboxylic acids, demonstrating a chemical reaction that could be relevant for producing urea derivatives. This method achieves good yields without racemization, underlining the chemical properties and reactions involved in urea synthesis (Kishore Thalluri, S. Manne, Dharm Dev, & Bhubaneswar Mandal, 2014).

Physical Properties Analysis

Analysis of physical properties often involves studying the compound's crystalline structure and hydrogen bonding patterns. For example, the study of packing principles for urea and thiourea solvates reveals how urea tends to form more rigid systems of hydrogen bonds, suggesting that N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea might exhibit similar behavior in its crystalline form (Christina Taouss, Léna Thomas, & P. Jones, 2013).

Chemical Properties Analysis

The chemical properties of urea derivatives can be inferred from related studies. For instance, the synthesis and evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity highlight the urea functionality's significance in biological activities, suggesting that the target compound may also exhibit notable chemical properties relevant to biological systems (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, & M. Briley, 1995).

Propriétés

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-20-13-9-12(10-14(11-13)21-2)17-15(19)16-3-4-18-5-7-22-8-6-18/h9-11H,3-8H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCNGKQGGGNOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NCCN2CCOCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4837783.png)

![5-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4837797.png)

![12-isobutyl-9-(isobutylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B4837798.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4837805.png)

![5,7-dimethyl-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4837819.png)

![N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4837827.png)

![N-[2-(4-morpholinyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4837829.png)

![N-{[(3-methylbutyl)amino]carbonothioyl}benzamide](/img/structure/B4837834.png)

![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-2-pyrimidinylcyclohexanecarboxamide](/img/structure/B4837836.png)

![4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4837850.png)

![2-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4837857.png)

![N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4837861.png)